molecular formula C14H9N3O7 B4971602 5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid

5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B4971602
M. Wt: 331.24 g/mol
InChI Key: LMRXQWROITWHQN-UHFFFAOYSA-N
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Description

5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its nitro and carbamoyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-aminobenzoic acid followed by the introduction of the 3-nitrophenyl group through a carbamoylation reaction. The reaction conditions often require the use of strong acids and bases, along with specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carbamoylation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles like halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzoic acids.

Scientific Research Applications

5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and carbamoyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. For example, it has been shown to inhibit certain chloride channels and activate G protein-coupled receptors, thereby influencing cellular signaling and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid
  • 3-Carboxy-5-nitrophenylboronic acid

Uniqueness

5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid is unique due to its specific combination of nitro and carbamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique binding properties and a broader range of applications in scientific research and industrial processes.

Properties

IUPAC Name

5-nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O7/c18-13(15-8-2-1-3-9(6-8)16(21)22)11-5-4-10(17(23)24)7-12(11)14(19)20/h1-7H,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRXQWROITWHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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